REACTION_SMILES
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[CH3:1][n:2]1[cH:3][cH:4][cH:5][cH:6]1.[N+:7](=[N-:8])=[CH:9][C:10](=[O:11])[O:12][CH2:13][CH3:14]>>[CH3:1][n:2]1[c:3]([CH2:9][C:10](=[O:11])[O:12][CH2:13][CH3:14])[cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cn1cccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C=[N+]=[N-]
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Name
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Type
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product
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Smiles
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CCOC(=O)Cc1cccn1C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |